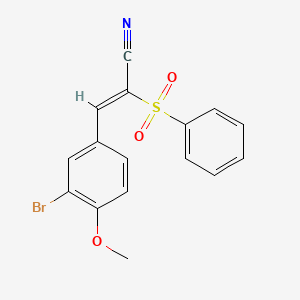
(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile
Descripción general
Descripción
(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile: is an organic compound characterized by its unique structure, which includes a bromo-substituted methoxyphenyl group, a phenylsulfonyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzaldehyde and phenylsulfonylacetonitrile.
Condensation Reaction: The key step involves a condensation reaction between 3-bromo-4-methoxybenzaldehyde and phenylsulfonylacetonitrile in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, choice of solvents, and purification techniques to ensure cost-effectiveness and high yield.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Substitution Reactions:
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide (NaI) in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Products with different substituents replacing the bromo group.
Reduction: Amines derived from the nitrile group.
Oxidation: Hydroxyl or carbonyl derivatives of the methoxy group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, leading to the development of new therapeutic agents. Studies may focus on its activity against specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.
Mecanismo De Acción
The mechanism of action of (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The phenylsulfonyl group can interact with hydrophobic pockets, while the nitrile group may form hydrogen bonds with active site residues.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-3-(4-methoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile: Lacks the bromo substituent, which may affect its reactivity and biological activity.
(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and interactions.
Uniqueness
The presence of both the bromo and methoxy groups in (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(phenylsulfonyl)prop-2-enenitrile makes it unique. These groups can participate in various chemical reactions, providing versatility in synthetic applications. Additionally, the combination of these functional groups may enhance its biological activity compared to similar compounds.
Propiedades
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-(3-bromo-4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3S/c1-21-16-8-7-12(10-15(16)17)9-14(11-18)22(19,20)13-5-3-2-4-6-13/h2-10H,1H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTMDYCBZNFDHP-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3584819.png)
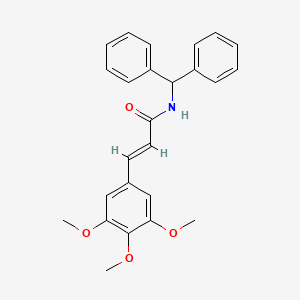
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B3584830.png)
![2-(4-bromophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3584847.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B3584853.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B3584860.png)
![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B3584867.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE](/img/structure/B3584891.png)
![2-[(4-chlorophenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B3584895.png)
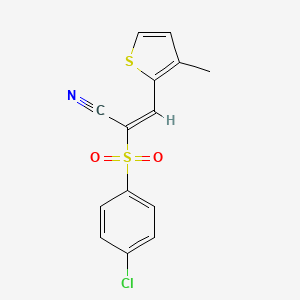
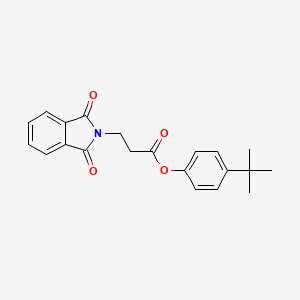
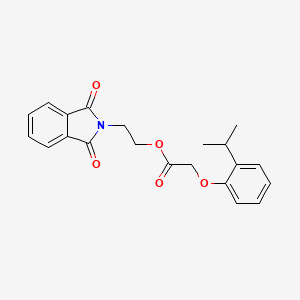
![N-[4-(aminosulfonyl)phenyl]-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B3584921.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3584923.png)
